Fluocortolone Acetate
Overview
Description
Fluocortolone acetate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly applied topically to treat various skin disorders, including eczema and dermatitis. The compound is known for its ability to reduce inflammation and suppress immune responses, making it a valuable therapeutic agent in dermatology .
Mechanism of Action
Target of Action
Fluocortolone Acetate is a glucocorticoid . The primary target of glucocorticoids is the glucocorticoid receptor (GR), a type of nuclear receptor that is activated by binding to glucocorticoids . The GR is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Mode of Action
Upon binding to the GR, this compound forms a complex that translocates into the nucleus, where it binds to glucocorticoid response elements (GREs) in the DNA and modulates gene transcription . This modulation can either upregulate or downregulate the transcription of specific genes, depending on the GREs’ location and the surrounding DNA sequence .
Biochemical Pathways
As a glucocorticoid, it is known to affect multiple pathways involved in immune response and inflammation . For instance, it can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . It can also suppress the immune response by affecting the function of various immune cells .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, reaching maximum plasma levels within 1.4–2.1 hours . The peak plasma levels and areas under the plasma level-time curves increase proportionally with the dose . The plasma half-life is approximately 1.76 hours, and the volume of distribution and oral clearance are independent of the dose . These properties suggest that this compound has good bioavailability.
Result of Action
The primary result of this compound’s action is the reduction of inflammation and immune response . This makes it useful for treating various conditions characterized by inflammation or overactive immune response, such as certain skin disorders . It should be noted that long-term use of glucocorticoids can lead to side effects such as skin thinning, bruising, and delayed wound healing .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its efficacy . Moreover, individual factors such as the patient’s age, sex, genetic makeup, and overall health status can also influence the drug’s action . Therefore, the dosage and administration of this compound should be carefully adjusted based on the individual patient’s condition and response to therapy .
Biochemical Analysis
Biochemical Properties
Fluocortolone Acetate interacts with various enzymes, proteins, and other biomolecules. It is a glucocorticoid, which means it interacts with the glucocorticoid receptor, a type of nuclear receptor that is present inside cells . The nature of these interactions is typically through binding to the receptor, which then influences the transcription of specific genes .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating gene expression, which can affect a wide range of cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the glucocorticoid receptor. This binding results in a conformational change in the receptor, allowing it to influence the transcription of specific genes . This can lead to changes in the production of proteins, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
As a glucocorticoid, it is likely to be transported into cells via passive diffusion and bind to intracellular glucocorticoid receptors .
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytoplasm, where it binds to the glucocorticoid receptor. Upon binding, the receptor-ligand complex then translocates to the nucleus, where it can influence gene transcription
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluocortolone acetate is synthesized through a multi-step process involving the fluorination of a corticosteroid precursor. The key steps include:
Fluorination: Introduction of a fluorine atom at a specific position on the corticosteroid backbone.
Acetylation: Addition of an acetate group to enhance the compound’s stability and bioavailability.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process typically includes:
Reaction Vessel Preparation: Ensuring the reaction vessel is free from contaminants.
Controlled Temperature and Pressure: Maintaining optimal conditions for the reactions to proceed efficiently.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Fluocortolone acetate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products: The major products formed from these reactions include various fluorinated corticosteroids and their derivatives, which retain the anti-inflammatory properties of the parent compound .
Scientific Research Applications
Fluocortolone acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on corticosteroid activity.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Applied in the treatment of inflammatory skin conditions and autoimmune diseases.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use.
Comparison with Similar Compounds
Fluocortin: Similar in structure but lacks one keto group.
Fludrocortisone: A synthetic mineralocorticoid with similar anti-inflammatory properties.
Difluocortolone: Another fluorinated corticosteroid with comparable therapeutic effects.
Uniqueness: Fluocortolone acetate is unique due to its specific fluorination pattern and acetylation, which enhance its stability and bioavailability. These modifications make it particularly effective for topical applications, providing sustained anti-inflammatory effects with minimal systemic absorption .
Properties
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO5/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-23(17,3)22(15)19(28)10-24(16,4)21(12)20(29)11-30-13(2)26/h5-6,8,12,15-16,18-19,21-22,28H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21-,22-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHRIOASVODQEX-WLDNQIQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C)C)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151833 | |
Record name | Fluocortolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176-82-5 | |
Record name | Fluocortolone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluocortolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUOCORTOLONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0KV2P7H3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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